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Compound of Interest

Compound Name: 4-Aminobenzaldehyde

Cat. No.: B3028705

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminobenzaldehyde (CAS No: 556-18-3), a key intermediate in the synthesis of various dyes,
pharmaceuticals, and other organic compounds. This document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and UV-
Vis spectroscopy of 4-Aminobenzaldehyde.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
9.61 Singlet - 1H Aldehyde (-CHO)
Aromatic (H-2,
7.57 Doublet 84 2H
H-6)
Aromatic (H-3,
6.66 Doublet 8.4 2H
H-5)
5.78 Singlet (broad) - 2H Amine (-NHz)
Solvent:
(CD3)2S0,
Spectrometer
Frequency: 400
MHz[1]
L] 13 1
Chemical Shift (6) ppm Assignment
189.6 Aldehyde Carbonyl (C=0)
154.7 C4 (Carbon attached to -NH-2)
132.2 C2,C6
125.5 C1 (Carbon attached to -CHO)
113.4 C3,C5

Solvent: (CD3)2S0, Spectrometer Frequency:
100 MHz[1]

Table 3: FT-IR Spectroscopic Data
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3455 Strong N-H Stretch (Amino group)
3350 Strong N-H Stretch (Amino group)
1680 Strong C=0 Stretch (Aldehyde)
1590 Strong C=C Stretch (Aromatic ring)
1465-1545 Medium C-N Stretch
830 Strong C-H Bend (p-disubstituted ring)

Sample Preparation: KBr Pellet

ble 4: UV-Vis € :

Wavelength (Amax) Solvent

~310 nm Water/2-propanol

Note: This value is based on the observed
spectrum of 4-aminobenzaldehyde as a reaction
product.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 4-
Aminobenzaldehyde.

Materials:
¢ 4-Aminobenzaldehyde sample (high purity)

o Deuterated dimethyl sulfoxide ((CD3)2SO)
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¢ 5 mm NMR tubes

e NMR Spectrometer (e.g., 400 MHz or 600 MHz)

Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Aminobenzaldehyde
and dissolve it in approximately 0.6-0.7 mL of (CD3)2SO in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

¢ Instrumentation:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve a homogeneous magnetic field across the sample,
maximizing spectral resolution.

e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to encompass the expected range for carbon signals (typically O-
200 ppm).

o Alonger acquisition time and a greater number of scans are typically required for 33C NMR
due to the low natural abundance of the 13C isotope.
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» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Reference the spectrum to the residual solvent peak. For (CD3)2S0O, the tH signal is at
~2.50 ppm and the 13C signal is at ~39.52 ppm.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of 4-Aminobenzaldehyde to identify its functional
groups.

Materials:

4-Aminobenzaldehyde sample

Spectroscopic grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press

FT-IR Spectrometer
Procedure:
o Sample Preparation (KBr Pellet):

o Place a small amount (1-2 mg) of 4-Aminobenzaldehyde and approximately 100-200 mg
of dry KBr powder into an agate mortar.

o Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
o Transfer a portion of the powdered mixture into the pellet die.

e Pellet Formation:
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o Place the die in a hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

o Data Acquisition:

o Carefully remove the pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

o The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (Amax) of 4-
Aminobenzaldehyde in the ultraviolet-visible region.

Materials:

4-Aminobenzaldehyde sample

Spectroscopic grade solvent (e.g., ethanol, water/2-propanol mixture)

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer

Procedure:

» Solution Preparation:

o Prepare a stock solution of 4-Aminobenzaldehyde of a known concentration in the
chosen solvent.
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o Prepare a series of dilutions from the stock solution to find an optimal concentration that
gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

o Data Acquisition:

o

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

[e]

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

o

Rinse the sample cuvette with the 4-Aminobenzaldehyde solution before filling it.

[¢]

Place the sample cuvette in the spectrophotometer.

[e]

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
o Data Analysis:
o The wavelength at which the maximum absorbance is observed is the Amax.

Workflow Visualization

The logical flow from sample preparation to data analysis for the spectroscopic characterization
of a chemical compound like 4-Aminobenzaldehyde is depicted in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028705#spectroscopic-data-of-4-
aminobenzaldehyde-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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